molecular formula C18H15F3N2O2 B1672887 Flumizole CAS No. 36740-73-5

Flumizole

Cat. No.: B1672887
CAS No.: 36740-73-5
M. Wt: 348.3 g/mol
InChI Key: OPYFPDBMMYUPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flumizole is synthesized through a multi-step process involving the formation of the imidazole ring and subsequent substitution reactions. The key steps include:

    Formation of the Imidazole Ring: The imidazole ring is typically formed through the condensation of glyoxal with ammonia and formaldehyde.

    Substitution Reactions: The trifluoromethyl group and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high purity and yield, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Flumizole has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of trifluoromethyl and methoxyphenyl groups on chemical reactivity.

    Biology: Investigated for its anti-inflammatory properties and potential effects on cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as arthritis.

    Industry: Utilized in the development of new NSAIDs and related compounds.

Mechanism of Action

Flumizole exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, with a higher selectivity for COX-2 .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique combination of trifluoromethyl and methoxyphenyl groups contributes to its distinct pharmacological profile. These structural features enhance its anti-inflammatory potency and selectivity for COX-2, making it a valuable compound in the development of new therapeutic agents .

Properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYFPDBMMYUPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190204
Record name Flumizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36740-73-5
Record name Flumizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36740-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumizole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YQF944N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flumizole
Reactant of Route 2
Reactant of Route 2
Flumizole
Reactant of Route 3
Flumizole
Reactant of Route 4
Reactant of Route 4
Flumizole
Reactant of Route 5
Reactant of Route 5
Flumizole
Reactant of Route 6
Flumizole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.